Trichloro[(trimethylsilyl)methoxy]silane
Description
Properties
CAS No. |
61696-04-6 |
|---|---|
Molecular Formula |
C4H11Cl3OSi2 |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
trichloro(trimethylsilylmethoxy)silane |
InChI |
InChI=1S/C4H11Cl3OSi2/c1-9(2,3)4-8-10(5,6)7/h4H2,1-3H3 |
InChI Key |
KIKVHHBIQCPVQP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CO[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Primary Preparation Methods
Alcoholysis of Chloromethyltrichlorosilane
The most well-documented synthesis involves the alcoholysis of chloromethyltrichlorosilane ($$ \text{Cl}3\text{SiCH}2\text{Cl} $$) with methanol ($$ \text{CH}_3\text{OH} $$). This method, detailed in patent CN105646564B, proceeds via nucleophilic substitution, where methoxy groups replace chlorine atoms under controlled conditions.
Reaction Setup and Parameters
The reaction employs a four-neck flask equipped with a reflux condenser, dropping funnel, and heating mantle. Key parameters include:
- Molar Ratio : Chloromethyltrichlorosilane and methanol are combined at a 1:0.52–0.55 mass ratio to ensure complete substitution while minimizing side reactions.
- Temperature Control : Initial heating to 118–120°C initiates reflux, followed by dropwise methanol addition over 6.0–6.5 hours. The temperature is gradually increased by 4–6°C per hour to 140–155°C to drive the reaction to completion.
- Neutralization : Post-reaction, the mixture is treated with triethylamine or tri-n-butylamine (0.02–0.05% of starting material mass) to adjust the pH to 7–8, neutralizing residual hydrogen chloride.
Purification and Yield Optimization
Crude product is filtered and distilled under reduced pressure to isolate trichloro[(trimethylsilyl)methoxy]silane. The patent reports yields exceeding 97% with purity >98%, as verified by gas chromatography. Residual chloride ions, a critical impurity, are reduced to <21 ppm using this protocol.
Comparative Analysis of Neutralizers
The choice of neutralizer significantly impacts product quality. The following table summarizes results from three patent embodiments:
| Neutralizer | Reaction Time (h) | Yield (%) | Purity (%) | Cl⁻ Content (ppm) |
|---|---|---|---|---|
| Ethylenediamine | 2.0 | 97.2 | 98.2 | 21 |
| Triethylamine | 1.0 | 98.8 | 98.9 | 7 |
| Tri-n-butylamine | 1.5 | 99.5 | 99.2 | 3 |
Tri-n-butylamine outperforms other agents due to its stronger basicity and reduced volatility, which enhance HCl scavenging efficiency.
Critical Process Variables
Temperature and Reaction Kinetics
Maintaining a strict temperature profile is essential to prevent:
Advanced Modifications and Scalability
Quality Control and Analytical Methods
Gas Chromatography (GC)
GC with flame ionization detection (FID) quantifies product purity and detects siloxane contaminants. Retention times are calibrated against authentic standards.
Potentiometric Titration
Residual chloride ions are quantified via titration with silver nitrate ($$ \text{AgNO}_3 $$), ensuring compliance with industrial specifications (<50 ppm).
Chemical Reactions Analysis
Types of Reactions: Trichloro[(trimethylsilyl)methoxy]silane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the replacement of the chloride groups.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alcohols and amines, which react with this compound to form trimethylsilyl ethers and amines, respectively.
Bases: Triethylamine is often used to neutralize the hydrochloric acid produced during reactions.
Major Products:
Trimethylsilyl Ethers: Formed when this compound reacts with alcohols.
Trimethylsilyl Amines: Formed when reacting with amines.
Scientific Research Applications
Chemistry: Trichloro[(trimethylsilyl)methoxy]silane is widely used in organic synthesis for the protection of hydroxyl groups. It forms trimethylsilyl ethers, which are stable and can be easily removed under mild conditions .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, making them more amenable to analysis by techniques such as gas chromatography and mass spectrometry .
Industry: Industrially, this compound is used in the production of silicone polymers and resins. Its ability to form stable siloxane bonds makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of trichloro[(trimethylsilyl)methoxy]silane involves nucleophilic substitution reactions. The silicon atom in the compound is electrophilic due to the presence of electronegative chlorine atoms. Nucleophiles attack the silicon atom, leading to the displacement of chloride ions and the formation of new silicon-oxygen or silicon-nitrogen bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trichloro[(trimethylsilyl)methoxy]silane belongs to the broader class of trichlorosilanes, which vary in reactivity and application based on their substituents. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Properties of Selected Trichlorosilanes
Key Comparative Insights:
Reactivity and Hydrolysis :
- Methyltrichlorosilane reacts rapidly with water, forming cross-linked silicones, whereas trichloro(octadecyl)silane exhibits slower hydrolysis due to hydrophobic alkyl chains . The (trimethylsilyl)methoxy group in the target compound may further reduce hydrolysis rates due to steric hindrance and electron donation from the trimethylsilyl moiety.
Surface Modification :
- Trichloro(octadecyl)silane forms dense, hydrophobic SAMs with applications in anti-corrosion coatings . In contrast, the target compound’s methoxy group could introduce polar interactions, enabling mixed hydrophilic/hydrophobic surfaces.
Thermal and Chemical Stability :
- Aromatic substituents, as in trichloro(6-phenylhexyl)silane, improve thermal stability . The (trimethylsilyl)methoxy group may similarly enhance stability in organic solvents but reduce thermal resistance compared to purely alkyl systems.
Synthetic Utility :
- Trichlorosilanes with bulky groups (e.g., cyclohexylmethyl) are used in controlled polymerizations . The target compound’s substituent could facilitate tailored polymer architectures or serve as a protecting group in organic synthesis .
Research and Industrial Implications
- SAMs and Nanotechnology: Combining the methoxy group’s polarity with the trimethylsilyl group’s bulk could enable tunable surface energies for advanced coatings .
- Hybrid Materials: The compound may act as a cross-linker in silica-polymer composites, leveraging its dual reactivity (Cl for inorganic bonding, methoxy for organic phases) .
- Challenges : Synthesis scalability and purification may be hindered by the substituent’s steric demands, as seen in similar tris(trimethylsilyl) systems .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for Trichloro[(trimethylsilyl)methoxy]silane, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves reacting a trimethylsilyl methoxy precursor with trichlorosilane under anhydrous conditions. For analogous organosilanes (e.g., Trichloro(1,4-dichlorobut-2-en-2-yl)silane), reactions are conducted in inert atmospheres (N₂/Ar) to prevent hydrolysis, with catalysts like Lewis acids (AlCl₃) to enhance efficiency . Purification via fractional distillation or chromatography is critical due to byproduct formation.
- Optimization : Parameters such as temperature (20–80°C), stoichiometry, and solvent polarity (e.g., dichloromethane) are systematically varied to maximize yield and purity. Monitoring via thin-layer chromatography (TLC) or GC-MS ensures reaction progression .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C/²⁹Si NMR identifies structural motifs (e.g., Si-Cl at ~0–10 ppm in ²⁹Si NMR) and confirms substitution patterns.
- FTIR : Peaks at ~550–600 cm⁻¹ (Si-Cl stretching) and ~1250 cm⁻¹ (Si-O-C vibrations) validate functional groups.
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Precautions : Use fume hoods, nitrile gloves, and splash goggles. The compound hydrolyzes readily, releasing HCl; storage under inert gas (Ar) with desiccants (molecular sieves) is mandatory .
- Emergency Measures : In case of skin contact, rinse with copious water and neutralize residual acid with NaHCO₃ solution. For inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl methoxy group influence reactivity in silicon-based polymer synthesis?
- Mechanistic Insight : The bulky trimethylsilyl group reduces nucleophilic attack at the silicon center, slowing polymerization kinetics. Comparative studies with less hindered analogs (e.g., methyltrichlorosilane) show faster cross-linking rates .
- Experimental Design : Conduct kinetic studies using differential scanning calorimetry (DSC) to monitor polymerization exotherms under varying steric environments .
Q. What strategies prevent premature hydrolysis during applications in aqueous systems (e.g., surface functionalization)?
- Approaches :
- Protective Coatings : Pre-adsorb hydrophobic layers (e.g., fluorinated silanes) to shield reactive Si-Cl bonds .
- In-Situ Derivatization : Convert Si-Cl to Si-OR (R = alkyl) groups using alcohols prior to aqueous exposure, enhancing stability .
- Validation : Use contact angle measurements and XPS to assess surface hydrophobicity and chemical composition post-treatment .
Q. How can conflicting literature data on thermal stability be resolved?
- Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual HCl) or varying experimental conditions (heating rate, atmosphere).
- Resolution : Perform thermogravimetric analysis (TGA) in controlled environments (N₂ vs. air) with purified samples. Compare decomposition onset temperatures and residue profiles to isolate stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
